5-Chloro-2-ethynylpyridine hydrochloride
CAS No.: 1956341-52-8
Cat. No.: VC6781652
Molecular Formula: C7H5Cl2N
Molecular Weight: 174.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956341-52-8 |
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Molecular Formula | C7H5Cl2N |
Molecular Weight | 174.02 |
IUPAC Name | 5-chloro-2-ethynylpyridine;hydrochloride |
Standard InChI | InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H |
Standard InChI Key | NFTDEQDIPDVKBM-UHFFFAOYSA-N |
SMILES | C#CC1=NC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Chloro-2-ethynylpyridine hydrochloride belongs to the class of substituted pyridines, featuring a six-membered aromatic ring containing one nitrogen atom. The compound’s systematic IUPAC name is 5-chloro-2-ethynylpyridine hydrochloride, reflecting its substitution pattern and salt form . Key identifiers include:
The hydrochloride salt enhances stability compared to the free base (CAS 1196153-33-9) , which has a molecular weight of 137.57 g/mol . X-ray crystallography and computational modeling predict a planar pyridine ring with bond lengths consistent with aromaticity, while the ethynyl group introduces sp-hybridized carbon atoms capable of participating in π-bonding interactions .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is synthesized via acidification of 5-chloro-2-ethynylpyridine (free base) with hydrochloric acid. The free base itself is typically prepared through:
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Sonogashira Coupling: Reaction of 5-chloro-2-iodopyridine with trimethylsilylacetylene, followed by desilylation .
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Direct Alkynylation: Using palladium catalysts to introduce the ethynyl group to 5-chloropyridine derivatives.
Industrial-scale production faces challenges due to the compound’s sensitivity to moisture and oxygen. Suppliers like LGC Standards and Manchester Organics note custom synthesis requirements, with lead times varying based on order volume .
Purification and Quality Control
Purification involves recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by high-performance liquid chromatography (HPLC) . Key impurities include:
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Unreacted 5-chloro-2-iodopyridine (detectable via iodine elemental analysis)
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Oxidized ethynyl byproducts (e.g., diketones)
Applications in Pharmaceutical and Organic Chemistry
Drug Discovery and Bioactivity
While direct pharmacological data remain limited , structural analogs of 5-chloro-2-ethynylpyridine exhibit:
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Antimicrobial Activity: Pyridine derivatives disrupt bacterial cell membranes via hydrophobic interactions.
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Kinase Inhibition: Ethynyl groups facilitate binding to ATP pockets in kinase enzymes, as seen in tyrosine kinase inhibitors .
Table 1 summarizes potential therapeutic targets:
Target Class | Mechanism of Action | Reference |
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Bacterial enzymes | Competitive inhibition | |
Cancer kinases | Allosteric modulation | |
Inflammatory pathways | COX-2 suppression |
Organic Synthesis
The ethynyl group enables diverse transformations:
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Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides for constructing conjugated systems .
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Click Chemistry: Azide-alkyne cycloadditions create triazole-linked architectures .
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Coordination Complexes: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .
Reactivity and Stability
Thermal and Chemical Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 215°C. The compound is hygroscopic, requiring storage under inert gas (argon or nitrogen) at 2–8°C . Prolonged exposure to light induces partial decomposition, with a shelf life of 12–18 months when properly sealed .
Reaction Pathways
Key reactions include:
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